PI3Kalpha/mTOR-IN-1

描述

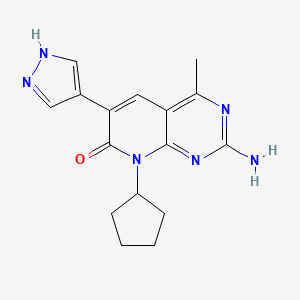

PI3Kalpha/mTOR-IN-1 is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PI3Kalpha/mTOR-IN-1 typically involves the preparation of intermediate compounds, followed by cyclization and functional group modifications. One common approach involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then efficiently derivatized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of high-purity reagents, and implementation of efficient purification techniques, would apply.

化学反应分析

Types of Reactions

PI3Kalpha/mTOR-IN-1 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

科学研究应用

Case Studies and Research Findings

- Medulloblastoma : A study demonstrated that combined inhibition of PI3Kalpha and mTOR significantly reduced tumor growth in medulloblastoma models. This dual targeting led to decreased levels of GLI1, a transcription factor involved in tumorigenesis, thereby inhibiting cancer stem cell populations and enhancing therapeutic efficacy .

- Ewing Sarcoma : In Ewing sarcoma cell lines, dual inhibition resulted in significant reductions in nuclear GLI1 levels and improved sensitivity to treatment. The combination therapy showed enhanced anti-tumor effects compared to single-agent treatments, highlighting its potential for pediatric cancers driven by Hedgehog signaling .

- Glioblastoma : Research indicated that dual inhibition effectively reduced cell viability and anchorage-independent growth in glioblastoma stem cells. The use of PI3Kalpha/mTOR-IN-1 led to decreased phosphorylation of key signaling molecules such as AKT and S6K1, suggesting a robust blockade of the pathway .

Comparative Efficacy with Other Inhibitors

The efficacy of this compound has been compared with other inhibitors targeting similar pathways. For instance, while alpelisib (a selective PI3K inhibitor) and everolimus (an mTOR inhibitor) have shown clinical benefits individually, the combination therapy using dual inhibitors like this compound has demonstrated superior outcomes in preclinical models .

| Inhibitor | Target | Efficacy | Notes |

|---|---|---|---|

| This compound | PI3Kα & mTOR | High | Effective against multiple cancer types |

| Alpelisib | PI3Kα | Moderate | Limited by resistance mechanisms |

| Everolimus | mTOR | Moderate | Often used in combination with other agents |

Clinical Implications

The clinical implications of using this compound are profound, particularly for cancers that exhibit resistance to conventional therapies. As shown in various studies, dual inhibition not only enhances anti-tumor activity but also addresses compensatory survival signaling that often undermines treatment efficacy.

作用机制

The mechanism of action of PI3Kalpha/mTOR-IN-1 involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell proliferation .

相似化合物的比较

Similar Compounds

N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide: This compound also targets CDKs and has shown potent inhibitory activity.

4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazoline-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Another kinase inhibitor with a similar core structure.

Uniqueness

What sets PI3Kalpha/mTOR-IN-1 apart is its specific substitution pattern, which may confer unique binding properties and selectivity towards certain kinases, making it a valuable compound for targeted cancer therapy .

生物活性

Introduction

PI3Kalpha/mTOR-IN-1 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) alpha isoform and the mammalian target of rapamycin (mTOR). This compound is significant in cancer therapeutics due to its role in inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various malignancies. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

The PI3K/Akt/mTOR pathway is crucial for regulating cellular processes such as growth, metabolism, and survival. Activation occurs through various receptor tyrosine kinases (RTKs), leading to the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This, in turn, activates Akt and mTOR complexes (mTORC1 and mTORC2), which are pivotal in cell proliferation and survival .

Key Components of the Pathway

- PI3K : Converts PIP2 to PIP3.

- Akt : Activated by PDK1 and mTORC2; regulates various downstream targets.

- mTOR : Exists as mTORC1 (promotes protein synthesis) and mTORC2 (regulates Akt activation).

Inhibition Studies

Research indicates that this compound effectively inhibits the proliferation of cancer cells through dual inhibition of both PI3Kα and mTOR pathways. The compound demonstrates a potent ability to reduce cell viability in multiple cancer types, including breast cancer and medulloblastoma.

Table 1: Inhibition Efficacy of this compound

| Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 50 | Dual inhibition of PI3Kα and mTOR |

| Medulloblastoma | 74 | Disruption of GLI1 nuclear localization |

| Ewing Sarcoma | 189 | Inhibition of stem-like cancer cell frequencies |

Case Study 1: Breast Cancer

In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell proliferation and induced apoptosis. The study highlighted the compound's ability to downregulate key proteins involved in the survival pathways activated by aberrant PI3K signaling .

Case Study 2: Medulloblastoma

A preclinical study demonstrated that dual inhibition using this compound significantly reduced tumor growth in xenograft models of SHH-driven medulloblastoma. The compound inhibited GLI1 protein levels, which are crucial for tumorigenesis in this type of cancer .

Research Findings

Recent findings have emphasized the role of the PI3K/Akt/mTOR pathway in various cancers. Mutations in the PIK3CA gene occur frequently across different tumor types, making it a critical target for therapeutic intervention. For instance, mutations are found in breast cancer (approximately 11-14% frequency), endometrial carcinoma, and colorectal carcinoma .

Feedback Mechanisms

The pathway is tightly regulated through feedback loops involving mTORC1 and Akt. This regulation is essential for maintaining cellular homeostasis and preventing uncontrolled cell proliferation under stress conditions .

属性

IUPAC Name |

2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGMCPMGGFUNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。